Zonisamide

Catalog No.
S566431
CAS No.
68291-97-4
M.F
C8H8N2O3S
M. Wt
212.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zonisamide

CAS Number

68291-97-4

Product Name

Zonisamide

IUPAC Name

1,2-benzoxazol-3-ylmethanesulfonamide

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)

InChI Key

UBQNRHZMVUUOMG-UHFFFAOYSA-N

solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid.
In water, 0.80 mg/L, temp not specified
2.09e+00 g/L

Synonyms

3 Sulfamoylmethyl 1,2 benzisoxazole, 3-sulfamoylmethyl-1,2-benzisoxazole, AD 810, AD-810, AD810, CI 912, CI-912, CI912, Zonegran, zonisamide, zonisamide monosodium

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N

The exact mass of the compound Zonisamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.8 mg/mlsparingly sol in chloroform, n-hexane. sol in methanol, ethanol, ethyl acetate, and acetic acid.in water, 0.80 mg/l, temp not specified2.09e+00 g/l>31.8 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides. It belongs to the ontological category of 1,2-benzoxazoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide derivative widely used as an anticonvulsant agent. Its established value in research and development stems from a multi-target mechanism of action, which includes the blockade of voltage-sensitive sodium channels and T-type calcium channels. Additionally, Zonisamide exhibits weak inhibition of carbonic anhydrase, an enzymatic activity it shares with other sulfonamide-based compounds like topiramate and acetazolamide. These combined actions modulate neuronal excitability, making it a critical tool for studying epilepsy and related neurological disorders.

Research Fit

Ion channel modulation studies targeting sodium and T-type calcium channels
Pharmacokinetic tool compound with reported long half-life and low protein binding
Analytical reference standard procurement for HPLC impurity profiling methods

While other anticonvulsants, including fellow sulfonamides like topiramate or acetazolamide, are available, they are not direct substitutes for Zonisamide in many experimental contexts. The specific balance of Zonisamide's dual-channel blockade (both sodium and T-type calcium) and its comparatively weak carbonic anhydrase inhibition distinguishes it from agents that may have a stronger effect on one target but not others. Furthermore, its pharmacokinetic profile, characterized by a long half-life and a lack of significant metabolic enzyme induction, presents a clear contrast to classic anticonvulsants like carbamazepine, which are potent inducers of CYP450 enzymes. This metabolic distinction is critical for in-vivo studies or complex in-vitro models where drug-drug interactions or variable compound exposure over time can confound results, making Zonisamide a more stable and predictable tool for long-term experiments.

Substitution Risk

Mechanism
Dual sodium/T-type calcium channel profile may shift model response compared with single-target AEDs
Pharmacokinetics
Long half-life and minimal enzyme induction may alter interaction study outcomes relative to carbamazepine or phenytoin
Analytical
Impurity profiles and stability-indicating methods are compound-specific; method transfer cannot be assumed

Minimal CYP450 Induction

Unlike older-generation antiepileptic drugs (AEDs) such as carbamazepine and phenytoin, which are well-known inducers of cytochrome P450 (CYP) enzymes, Zonisamide does not induce its own metabolism or significantly alter the metabolism of other drugs metabolized by this pathway. Co-administration of CYP3A4 inducers like carbamazepine can significantly increase the clearance of Zonisamide, demonstrating its susceptibility to induction by other agents but its own lack of inductive effect. This makes Zonisamide a more predictable compound in poly-substance experimental models.

Evidence DimensionHepatic Enzyme Induction
Target Compound DataDoes not induce liver enzymes or its own metabolism.
Comparator Or BaselineCarbamazepine & Phenytoin: Potent inducers of CYP450 enzymes, significantly altering the metabolism of co-administered compounds.
Quantified DifferenceQualitative but significant difference in metabolic interaction profile.
ConditionsIn-vivo and clinical pharmacokinetic studies.

For long-term in-vivo research or studies involving multiple compounds, Zonisamide provides a stable pharmacokinetic profile, minimizing confounding variables from drug-drug interactions.

Seizure freedom endpoint
Trial context
-4.5% adjusted difference (95% CI -12.2 to 3.1)
Non-inferiority endpoint context vs controlled-release carbamazepine
Phase III RCT, N=583 adults with newly diagnosed partial epilepsy

Weak Carbonic Anhydrase Inhibition

While Zonisamide, Topiramate, and Acetazolamide all inhibit carbonic anhydrase (CA), the potency differs significantly, allowing for mechanistic dissection. Zonisamide is considered a weak CA inhibitor, with reported Ki values in the micromolar range (4–12 μM) for CA activity. In contrast, acetazolamide is a potent inhibitor, and topiramate's inhibition of key isoforms like CA-II is also more potent, with Ki values reported in the sub-micromolar range (e.g., 0.3–0.6 μM). Zonisamide's CA inhibition is approximately 100 times less potent than that of acetazolamide.

Evidence DimensionCarbonic Anhydrase Inhibition (Ki)
Target Compound Data4–12 μM
Comparator Or BaselineTopiramate (for CA-II): 0.3–0.6 μM. Acetazolamide: ~100x more potent than Zonisamide.
Quantified DifferenceZonisamide is significantly less potent (~10-20x vs. Topiramate; ~100x vs. Acetazolamide) as a CA inhibitor.
ConditionsEnzyme kinetic assays measuring inhibition of various carbonic anhydrase isoforms.

This allows researchers to isolate the effects of ion channel blockade from strong carbonic anhydrase inhibition, which is crucial for studies where the latter would be a confounding factor.

Ion channel targets
Class-level
Dual sodium & T-type calcium channel inhibition
Distinct mechanistic study context from single-target AEDs
In vitro neuronal culture and in vivo seizure models

Moderate Aqueous Solubility

Zonisamide's physicochemical properties dictate its handling and formulation requirements. While described as highly soluble in water in some pharmacopoeial contexts, it is practically only moderately soluble, which can necessitate specific formulation strategies for oral suspensions or high-concentration stock solutions. In comparison, Topiramate exhibits higher aqueous solubility at 9.8 mg/mL. This difference in solubility is a key consideration in developing reproducible and stable formulations for both in-vitro and in-vivo experiments, with Zonisamide often requiring suspending agents like methylcellulose for stable liquid preparations.

Evidence DimensionAqueous Solubility (at ~25°C)
Target Compound DataModerately soluble; requires formulation aids for stable suspensions.
Comparator Or BaselineTopiramate: 9.8 mg/mL
Quantified DifferenceTopiramate has quantitatively defined higher aqueous solubility, simplifying the preparation of simple aqueous solutions.
ConditionsAqueous solution at approximately 25°C.

Procurement of Zonisamide is appropriate for projects where specific, controlled-release, or suspension-based formulations are intended, whereas Topiramate may be selected for applications requiring simpler, high-concentration aqueous stock solutions.

Half-life & protein binding
Reported
63–69 h half-life vs 10–20 h; ~40% protein binding
Supports reduced interaction liability research context
Healthy volunteer PK studies; comparator data for carbamazepine, phenytoin
HPLC impurity profiling
Method context
LOD 0.04 µg/mL; LOQ 0.12 µg/mL
Supports analytical quality control development
Validated reversed-phase HPLC, UV detection at 280 nm
USP purity specification
Specification review
98.0%–102.0% anhydrous basis
Regulatory quality benchmark for API procurement
USP monograph; related compound A RS required

Long-Term In-Vivo Studies

Zonisamide is the compound of choice for chronic animal studies or multi-drug paradigms where the induction of hepatic enzymes by the test agent would confound results. Its lack of CYP450 induction ensures a more stable and predictable exposure profile over time compared to classic AEDs like carbamazepine.

Ion Channel vs. CA Studies

When the primary research goal is to investigate the roles of voltage-gated sodium and T-type calcium channels, Zonisamide's weak inhibition of carbonic anhydrase makes it a superior tool to topiramate or acetazolamide. This allows for clearer attribution of observed effects to ion channel modulation rather than widespread enzymatic inhibition.

Controlled-Release Formulation Design

The moderate aqueous solubility of Zonisamide makes it a suitable candidate for advanced formulation research, including the development of sustained-release preparations or stable oral suspensions for preclinical and clinical testing. Its properties are well-suited for projects involving excipients like methylcellulose or microcrystalline cellulose to control drug delivery.

Application Fit

Application
Selection Property
Validation Focus
Partial epilepsy monotherapy endpoint studies
Trial-derived comparator endpoint
Seizure-freedom endpoint review
Refractory seizure model research
Dual sodium/T-type calcium channel profile
Mechanism-specific assay interpretation
Analytical method validation
HPLC impurity profiling sensitivity
LOD/LOQ verification against ICH
PK interaction research models
Long half-life, low protein binding, no enzyme induction
Polypharmacy interaction review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White needles from ethyl acetate

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

212.02556330 Da

Monoisotopic Mass

212.02556330 Da

Boiling Point

457.2±47.0 °C at 760 mmHg

Heavy Atom Count

14

Taste

Tasteless

LogP

0.5
log Kow = 0.36 /Estimated/

Odor

Odorless

Application

Zonisamide has been used in the treatment in Epilepsy & Parkinson's disease & Tardive dyskinesia & Obesity & Migraines & Bipolar depression.

Appearance

Solid powder

Melting Point

161-163 °C
160-163 °C
161 - 163 °C

UNII

459384H98V

Drug Indication

Zonisamide capsules are indicated as adjunctive therapy in the treatment of partial seizures in adults with epilepsy. Zonisamide oral suspension is indicated as adjunctive therapy for the treatment of partial-onset seizures in adults and pediatric patients 16 years of age and older.
FDA Label
Monotherapy in the treatment of partial seizures, with or without secondary generalisation, in adults with newly diagnosed epilepsy; adjunctive therapy in the treatment of partial seizures, with or without secondary generalisation, in adults, adolescents, and children aged 6 years and above.
Zonegran is indicated as: monotherapy in the treatment of partial seizures, with or without secondary generalisation, in adults with newly diagnosed epilepsy; adjunctive therapy in the treatment of partial seizures, with or without secondary generalisation, in adults, adolescents, and children aged six years and above.
Zonisamide is a sulfonamide antiepileptic drug that is a 1,2 benzisoxazole derivative and is the first compound from this group of chemicals to be used as an antiepileptic drug. It is chemically unrelated to other antiepileptic medications. First used in Japan in 1972 to treat psychiatric disorders, Japanese clinicians have used the drug to treat epilepsy since at least 1990.

Livertox Summary

Zonisamide is a new generation anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. Zonisamide has not been associated with elevations in serum aminotransferase levels and clinically apparent drug induced liver disease has been reported with its use but is very rare.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticonvulsants
Anticonvulsants

Therapeutic Uses

Anticonvulsant
Zonisamide is indicated for adjunctive therapy use in the treatment of partial seizures in adults with epilepsy. /Included in US product labeling/

Pharmacology

Zonisamide is a sulfonamide and therefore unrelated to other seizure medications. The mechanism is not know but it may block sodium and calcium channels. Blocking of these channels may prevent neuronal hypersynchronization. Sonisamide has also been found to potentiate dopaminergic and serotonergic neurotransmission but does not appear to potentiate syanptic activity by GABA (gamma amino butyric acid).
Zonisamide is a sulfonamide derivative with an anticonvulsant property. The exact mechanism of action remains to be elucidated. Zonisamide appears to block sodium and calcium channels, thereby stabilizing neuronal membranes and suppressing neuronal hyper-synchronization. Although zonisamide shows affinity for the gamma-aminobutyric acid (GABA)/benzodiazepine receptor ionophore complex, it does not potentiate the synaptic activity of GABA. In addition, this agent also facilitates both dopaminergic and serotonergic neurotransmission.

MeSH Pharmacological Classification

Anticonvulsants

ATC Code

N03AX15
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX15 - Zonisamide

Mechanism of Action

The mechanism of action by which zonisamide controls seizures has not been fully established. However, its antiepileptic properties may be due to its effects on sodium and calcium channels. Zonisamide blocks sodium channels and reduces voltage-dependent, transient inward currents, stabilizing neuronal membranes and suppressing neuronal hypersynchronization. It affects T-type calcium currents, but has no effect on L-type calcium currents. Zonisamide suppresses synaptically-driven electrical activity by altering the synthesis, release, and degradation of neurotransmitters, such as glutamate, gamma-aminobutyric acid (GABA), dopamine, serotonin (5-hydroxytryptamine [5-HT]), and acetylcholine. Furthermore, it binds to the GABA/benzodiazepine receptor ionophore complex without producing changes in chloride flux. _In vitro_ studies have suggested that zonisamide does not affect postsynaptic GABA or glutamate responses, nor the neuronal or glial uptake of [3H]-GABA.
The exact method by which zonisamide exerts its anticonvulsant effect is unknown. Some in vitro studies suggest a blockade of sodium channels, with consequent stabilization of neuronal membranes and suppression of neuronal hypersynchronization, whereas other in vitro studies have shown zonisamide to suppress synaptically-driven electrical activity without affecting postsynaptic GABA or glutamate responses. It appears then, that zonisamide dose not potentiate the synaptic activity of GABA. Zonisamide also serves as a weak inhibitor of carbonic anhydrase.
Epileptiform discharges and behavioral seizures may be the consequences of excess excitation associated with the neurotransmitter glutamate, or from inadequate inhibitory effects associated with gamma-aminobutyric acid (GABA). Synaptic effects of these neurotransmitters are terminated by the action of transporter proteins that remove amino acids from the synaptic cleft. Excitation initiated by the synaptic release of glutamate is attenuated by the action of glial transporters glutamate-aspartate transporter (GLAST) and glutamate transporter-1 (GLT-1), and the neuronal transporter excitatory amino-acid carrier-1 (EAAC-1). GABA is removed from synaptic regions by the action of the transporters proteins GABA transporter-1 (GAT-1) and GABA transporter-3 (GAT-3). Albino rats with chronic, spontaneous recurrent seizures induced by the amygdalar injection of eCl3 were treated for 14 days with zonisamide (ZNS) (40 mg/kg, ip). Control animals underwent saline injection into the same amygdalar regions. Treatment control for both groups of intracerebrally injected animals was ip injection of equal volumes of saline. Western blotting was used to measure the quantity of glutamate and GABA transporters in hippocampus and frontal cortex. ZNS caused increase in the quantity of EAAC-1 protein in hippocampus and cortex and down regulation of the GABA transporter GAT-1. These changes occurred in both experimental and ZNS treated control animals. These data show that the molecular effect of ZNS, with up-regulation of EAAC-1 and decreased production of GABA transporters, should result in increased tissue and synaptic concentrations of GABA.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-T [HSA:8911 8912 8913] [KO:K04856 K04855 K04854]

Vapor Pressure

3.3X10-6 mm Hg at 25 °C /Estimated/

Other CAS

68291-97-4

Absorption Distribution and Excretion

Between 200 and 400 mg, zonisamide follows a dose-proportional pharmacokinetic profile. At concentrations higher than 800 mg, the Cmax and AUC increase in a disproportional manner, possibly due to zonisamide binding red blood cells. In healthy volunteers given 200 to 400 mg of zonisamide orally, peak plasma concentrations (Cmax) range between 2 and 5 µg/mL and are reached within 2–6 hours (Tmax). In healthy volunteers given 100 mg of zonisamide oral suspension, the Tmax ranged from 0.5 to 5 hours. Zonisamide has a high oral bioavailability (95%). The Tmax of zonisamide was delayed by food intake (4-6 hours); however, food has no effect on its bioavailability. Steady state is achieved 14 days after a stable dose is reached.
Zonisamide is mainly excreted as the parent drug and the glucuronide of a metabolite. Urine is the main route of zonisamide excretion, and only a small portion of this drug is excreted in feces. Following multiple doses of radiolabeled zonisamide, 62% of the dose was recovered in the urine, and 3% in feces by day 10. Of the excreted dose of zonisamide, 35% was recovered unchanged, 15% as N-acetyl zonisamide, and 50% as the glucuronide of 2–sulfamoylacetylphenol (SMAP).
Following a 400 mg oral dose, zonisamide has an apparent volume of distribution (V/F) of 1.45 L/kg.
In patients not taking enzyme-inducing antiepilepsy drugs (AEDs), the plasma clearance of oral zonisamide is approximately 0.30-0.35 mL/min/kg. In patients treated with AEDs, this value increases to 0.5 mL/min/kg. Renal clearance is approximately 3.5 mL/min after a single-dose of zonisamide. In red blood cells, the clearance of an oral dose of zonisamide is 2 mL/min.
Elimination: Renal: 62%, Fecal: 3%. Plasma clearance of zonisamide is approximately 0.30 to 0.35 mL/min/kg in patients not receiving concomitant therapy with enzyme-inducing anticonvulsants. Zonisamide clearance is increased to 0.5 mL/min/kg in patients concurrently receiving enzyme-inducing anticonvulsant medications.
In patients with creatinine clearance <20 mL/min, the area under the concentration-time curve (AUC) for zonisamide is increased by 35%.
Zonisamide is distributed to breast milk, cerebrospinal fluid, and erythrocytes. Concentration in erythrocytes is approximately 8 times higher than in plasma and the milk-to-plasma ratio is 0.93. The concentration of zonisamide in cerebrospinal fluid is approximately 76% of the concentration found in plasma.
Following a 200-400 mg oral zonisamide dose, peak plasma concentrations (range: 2-5 ug/mL) in normal volunteers occur within 2-6 hours. In the presence of food, the time to maximum concentration is delayed, occurring at 4-6 hours, but food has no effect on the bioavailability of zonisamide. Zonisamide extensively binds to erythrocytes, resulting in an eight-fold higher concentration of zonisamide in red blood cells (RBC) than in plasma. The pharmacokinetics of zonisamide are dose proportional in the range of 200-400 mg, but the Cmax and AUC increase disproportionately at 800 mg, perhaps due to saturable binding of zonisamide to RBC. Once a stable dose is reached, steady state is achieved within 14 days. ...The apparent volume of distribution (V/F) of zonisamide is about 1.45 L/kg following a 400 mg oral dose. Zonisamide, at concentrations of 1.0-7.0 ug/mL, is approximately 40% bound to human plasma proteins. Protein binding of zonisamide is unaffected in the presence of therapeutic concentrations of phenytoin, phenobarbital or carbamazepine.
Zonisamide is excreted primarily in urine as parent drug and as the glucuronide of a metabolite. ... Of the excreted dose, 35% was recovered as zonisamide, 15% as N-acetyl zonisamide, and 50% as the glucuronide of 2-sulfamoylacetyl phenol (SMAP)

Metabolism Metabolites

Zonisamide metabolites are generated mainly by principally reductive and conjugative mechanisms. Oxidation reactions play a minor role in the metabolism of zonisamide. Zonisamide is metabolized by N-acetyl-transferases to form N-acetyl zonisamide and reduced to form the open ring metabolite, 2–sulfamoylacetylphenol (SMAP). The reduction of zonisamide to SMAP is mediated by CYP3A4. Zonisamide does not induce liver enzymes or its own metabolism.
... Zonisamide is excreted primarily in urine as parent drug and as the glucuronide of a metabolite. ... Zonisamide undergoes acetylation to form N-acetyl zonisamide and reduction to form the open ring metabolite, 2-sulfamoylacetyl phenol (SMAP). Of the excreted dose, 35% was recovered as zonisamide, 15% as N-acetyl zonisamide, and 50% as the glucuronide of SMAP. Reduction of zonisamide to SMAP is mediated by cytochrome p450 isozyme 3A4 (CYP3A4). Zonisamide does not induce its own metabolism.
Zonisamide undergoes acetylation to form N-acetyl zonisamide and reduction to form the open ring metabolite, 2-sulfamoylacetyl phenol (SMAP). ... Reduction of zonisamide to SMAP is mediated by cytochrome P450 isozyme 3A4 (CYP3A4). Zonisamide does not induce its own metabolism.
Primarily hepatic through cytochrome P450 isoenzyme 3A4 (CYP3A4). Undergoes acetylation and reduction, forming N-acetyl zonisamide, and the open-ring metabolite 2–sulfamoylacetyl phenol, respectively. Route of Elimination: Zonisamide is excreted primarily in urine as parent drug and as the glucuronide of a metabolite. Half Life: 63 hours

Wikipedia

Zonisamide

FDA Medication Guides

ZONEGRAN
ZONISAMIDE
CAPSULE;ORAL
CONCORDIA
04/13/2020
ZONISADE
SUSPENSION;ORAL
AZURITY
07/15/2022

Drug Warnings

Zonisamide (ZNS)-induced behavior disorders are reported in a 1-year-old girl and a 3-year-old boy. Both patients, who had no previous developmental or mental problems, displayed secondarily generalized motor seizures. Serum concentrations of ZNS were not high, 8.8 and 12.3 micrograms/ml (effective range 10-30 micrograms/ml) respectively. Although many cases of ZNS-related psychotic reactions and/or behavior disorders have been reported, all affected patients had complex partial seizures (CPS) and had received combination therapy with phenytoin (PHT). Thus, whether the disorders were induced only by ZNS, by an interaction between ZNS and PHT, or by CPS could not be determined. In the children reported, however, ZNS clearly induced behavior disorders at plasma ZNS levels within or even below the therapeutic range.
Oligohidrosis and Hyperthermia in Pediatric Patients: Oligohidrosis, sometimes resulting in heat stroke and hospitalization, is seen in association with zonisamide in pediatric patients. ... Decreased sweating and an elevation in body temperature above normal characterized these cases. Many cases were reported after exposure to elevated environmental temperatures. Heat stroke, requiring hospitalization, was diagnosed in some cases. There have been no reported deaths. Pediatric patients appear to be at an increased risk for zonisamide-associated oligohidrosis and hyperthermia. Patients, especially pediatric patients, treated with Zonegran should be monitored closely for evidence of decreased sweating and increased body temperature, especially in warm or hot weather. Caution should be used when zonisamide is prescribed with other drugs that predispose patients to heat-related disorders; these drugs include, but are not limited to, carbonic anhydrase inhibitors and drugs with anticholinergic activity.
Fatalities resulting from severe reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis, have occurred following use of zonisamide. Use of sulfonamides also rarely has caused fatalities resulting from fulminant hepatic necrosis, agranulocytosis, aplastic anemia, and other blood dyscrasias, regardless of the route of administration. Zonisamide should be discontinued immediately if signs or symptoms of hypersensitivity occur. Discontinuance of zonisamide should be considered whenever a patient receiving zonisamide develops unexplained rash; if the drug is not discontinued, the patient should be observed frequently.
During the premarketing development of zonisamide, 9 sudden and unexplained deaths were reported among a cohort of 991 patients with epilepsy receiving adjunctive therapy with the drug (7.7 deaths per 1000 patient-years). Although the rate of these deaths exceeds that expected to occur in a healthy (nonepileptic) population, this rate was similar to that occurring in patients with refractory epilepsy not receiving zonisamide.
For more Drug Warnings (Complete) data for ZONISAMIDE (22 total), please visit the HSDB record page.

Biological Half Life

In plasma, the elimination half-life of zonisamide is approximately 63 hours. In red blood cells, it is approximately 105 hours.
Elimination /half-life/ in plasma: 63 hours; Elimination /half-life/ in erythrocytes: 105 hours.

Use Classification

Human drugs -> Antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

The reaction of 3-bromomethyl-1,2-benzisoxazole with sodium sulfite in methanol/water gives sodium 1,2-benzisoxazole-3-methanesulfonate, which is converted into 1,2-benzisoxazole-3-methanesulfonyl chloride. Treatment with NH3 gives zonisamide.

General Manufacturing Information

Preparation: H. Uno et al., JP Kokai 78 77057; eidem, US 4172896 (1978, 1979 both to Dainippon)
Information available in 2004 indicated that Zonisamide was used in the manufacture of pharmaceutical preparations in the following countries: Japan, USA (1,2)

Clinical Laboratory Methods

HPLC determination in serum.

Interactions

Additive sedation effects may occur /when other CNS depression-producing medications are used with zonisamide/.
Effects of Zonegran on the pharmacokinetics of other antiepilepsy drugs (AEDs): Zonisamide had no appreciable effect on the steady state plasma concentrations of phenytoin, carbamazepine, or valproate during clinical trials. Zonisamide did not inhibit mixed-function liver oxidase enzymes (cytochrome P450), as measured in human liver microsomal preparations, in vitro.
Interaction with cimetidine: Zonisamide single dose pharmacokinetic parameters were not affected by cimetidine (300 mg four times a day for 12 days).
Concurrent administration of CYP3A4-inducing or inhibiting medications with zonisamide has altered serum concentrations and half-life values. Zonisamide serum half-life values are decreased to 27 hours in the presence of phenytoin, to 38 hours in the presence of either carbamazepine or phenobarbital, and to 46 hours when administered concomitantly with valproate.
These drugs /anticholinergics or carbonic anhydrase inhibitors/ predispose patients to heat-related disorders; caution should be used when administered concurrently with zonisamide.
Murata M, Horiuchi E, Kanazawa I: Zonisamide has beneficial effects on Parkinson's disease patients. Neurosci Res. 2001 Dec;41(4):397-9. [PMID:11755227]
Gadde KM, Franciscy DM, Wagner HR 2nd, Krishnan KR: Zonisamide for weight loss in obese adults: a randomized controlled trial. JAMA. 2003 Apr 9;289(14):1820-5. [PMID:12684361]
Hasegawa H: Utilization of zonisamide in patients with chronic pain or epilepsy refractory to other treatments: a retrospective, open label, uncontrolled study in a VA hospital. Curr Med Res Opin. 2004 May;20(5):577-80. [PMID:15140322]
Leppik IE: Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure. 2004 Dec;13 Suppl 1:S5-9; discussion S10. [PMID:15511691]
Ueda Y, Doi T, Tokumaru J, Willmore LJ: Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures. Brain Res Mol Brain Res. 2003 Aug 19;116(1-2):1-6. [PMID:12941455]
Farooq MU, Moore PW, Bhatt A, Aburashed R, Kassab MY: Therapeutic role of zonisamide in neuropsychiatric disorders. Mini Rev Med Chem. 2008 Sep;8(10):968-75. [PMID:18782051]
Schulze-Bonhage A: Zonisamide in the treatment of epilepsy. Expert Opin Pharmacother. 2010 Jan;11(1):115-26. doi: 10.1517/14656560903468728. [PMID:20001433]
Kothare SV, Kaleyias J: Zonisamide: review of pharmacology, clinical efficacy, tolerability, and safety. Expert Opin Drug Metab Toxicol. 2008 Apr;4(4):493-506. doi: 10.1517/17425255.4.4.493 . [PMID:18433351]
Peters DH, Sorkin EM: Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy. Drugs. 1993 May;45(5):760-87. [PMID:7686468]
Sobieszek G, Borowicz KK, Kimber-Trojnar Z, Malek R, Piskorska B, Czuczwar SJ: Zonisamide: a new antiepileptic drug. Pol J Pharmacol. 2003 Sep-Oct;55(5):683-9. [PMID:14704463]

Explore Compound Types